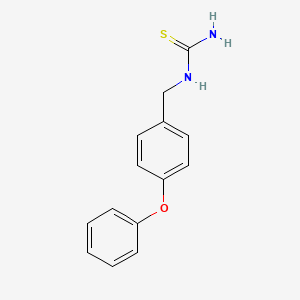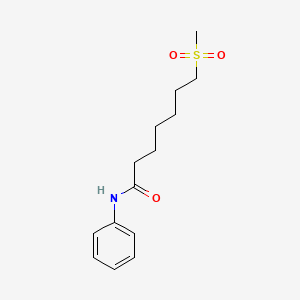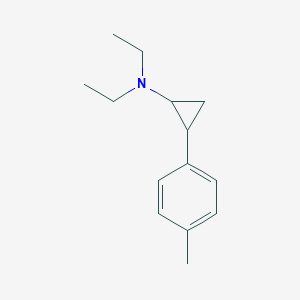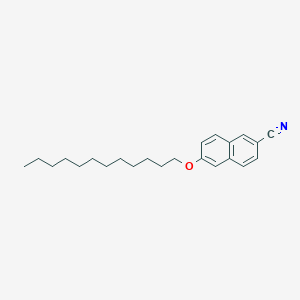
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is an organic compound with the molecular formula C19H14O It is characterized by the presence of two phenyl groups attached to a heptene backbone with a diyn and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable heptene derivative under palladium-catalyzed conditions. The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis would apply, involving optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), Pd/C catalyst, ethanol as solvent, room temperature to mild heating.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 1,7-Diphenylhept-6-ene-1,4-diyn-3-one.
Reduction: Formation of 1,7-Diphenylhept-6-ene-1,4-diene-3-ol or 1,7-Diphenylheptane-3-ol.
Substitution: Formation of brominated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its diyn structure allows it to participate in cycloaddition reactions, potentially forming reactive intermediates that can interact with biological macromolecules. The phenyl groups may also facilitate interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Diphenyl-4-hepten-3-one: Similar structure but lacks the diyn and alcohol groups.
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: Contains additional hydroxyl groups and different stereochemistry.
1,7-Diphenylhept-6-ene-1,4-diyne: Similar backbone but lacks the alcohol group.
Uniqueness
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is unique due to its combination of phenyl, diyn, and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
819850-93-6 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1,7-diphenylhept-6-en-1,4-diyn-3-ol |
InChI |
InChI=1S/C19H14O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H |
Clave InChI |
QSXKTWKUXDYKMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC#CC(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)


![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)

![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
